molecular formula C8H11F3O3 B2478235 2-[6-(Trifluoromethyl)oxan-2-yl]acetic acid CAS No. 2137646-12-7

2-[6-(Trifluoromethyl)oxan-2-yl]acetic acid

Cat. No.: B2478235
CAS No.: 2137646-12-7
M. Wt: 212.168
InChI Key: GXBYZAXJUHSWEW-UHFFFAOYSA-N
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Description

2-[6-(Trifluoromethyl)oxan-2-yl]acetic acid is a fluorinated carboxylic acid derivative characterized by a tetrahydropyran (oxane) ring substituted with a trifluoromethyl (-CF₃) group at the 6-position and an acetic acid moiety at the 2-position. The trifluoromethyl group enhances metabolic stability and lipophilicity, making the compound of interest in medicinal chemistry and agrochemical research.

Properties

IUPAC Name

2-[6-(trifluoromethyl)oxan-2-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3O3/c9-8(10,11)6-3-1-2-5(14-6)4-7(12)13/h5-6H,1-4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXBYZAXJUHSWEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC(C1)C(F)(F)F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[6-(Trifluoromethyl)oxan-2-yl]acetic acid typically involves the following steps:

    Formation of the Oxane Ring: The oxane ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.

    Attachment of the Acetic Acid Moiety:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Properties and Characteristics

  • Molecular Formula : C8_8H11_{11}F3_3O3_3
  • Molar Mass : 212.17 g/mol
  • CAS Number : 2137646-12-7
  • Structural Features : The compound features a trifluoromethyl group that enhances its lipophilicity, facilitating better membrane penetration and interaction with biological targets .

Scientific Research Applications

1. Chemistry

  • Building Block for Synthesis : this compound serves as a versatile intermediate in organic synthesis. It is used to create more complex molecules by introducing functional groups or forming new carbon-carbon bonds .
  • Reagent in Reactions : The compound can act as a reagent in various chemical reactions, including nucleophilic substitutions and condensation reactions, due to its reactive acetic acid moiety .

2. Biology

  • Biological Activity Investigation : Research has explored the interactions of this compound with biomolecules, investigating its potential as an enzyme inhibitor or modulator of cellular pathways. The trifluoromethyl group may enhance binding affinities to specific biological targets .
  • Potential Therapeutic Uses : Preliminary studies suggest that this compound may exhibit anti-inflammatory and anticancer properties. Its mechanism of action involves modulation of enzyme activity related to inflammation and cancer proliferation pathways .

3. Medicine

  • Drug Development : The compound is being explored for its therapeutic potential in treating various diseases, particularly those involving inflammatory responses and cancer. Its unique properties may lead to the development of novel drug candidates with improved efficacy and safety profiles .
  • Pharmacokinetics Studies : Investigations into the absorption, distribution, metabolism, and excretion (ADME) properties of this compound are essential for understanding its viability as a pharmaceutical agent .

Mechanism of Action

The mechanism of action of 2-[6-(Trifluoromethyl)oxan-2-yl]acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 2-[6-(Trifluoromethyl)oxan-2-yl]acetic acid and structurally related compounds:

Compound Name Molecular Formula Molecular Weight Key Structural Features Potential Applications References
This compound C₈H₁₁F₃O₃* ~224.17 Oxane ring, -CF₃ at C6, acetic acid at C2 Pharmaceutical intermediates, enzyme inhibitors
2-[6-(Trifluoromethyl)morpholin-2-yl]acetic acid C₇H₁₁ClF₃NO₃ 249.62 Morpholine ring (N-containing), -CF₃, acetic acid Antibacterial agents, kinase inhibitors
2-([2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]sulfanyl)acetic acid C₁₂H₈F₃N₃O₂S 315.27 Pyrimidine ring, sulfanyl linker, pyridine substituent Antiviral or anticancer agents (sulfanyl groups enhance reactivity)
2-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetic acid C₁₀H₇F₃N₂O₂ 244.17 Imidazopyridine bicyclic core, -CF₃, acetic acid CNS-targeting drugs (imidazopyridines cross blood-brain barrier)
[4-Chloro-3-({4-[2-(oxan-2-yl)ethoxy]-2-(trifluoromethyl)benzene-1-carbothioyl}amino)phenyl]acetic acid C₂₄H₂₄ClF₃NO₄S 527.97 Oxane-ethoxy linker, carbothioamide, chloro substituent Prostaglandin D receptor antagonists (patented for inflammatory diseases)
2-[6-(2-Methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid C₁₇H₁₃F₃N₂O₃ 366.30 Pyrazolopyridine core, methoxyphenyl substituent Kinase inhibitors or agrochemicals (pyrazoles inhibit enzymatic activity)

*Estimated based on structural analogs.

Key Observations from Comparative Analysis :

Structural Diversity :

  • The oxane ring in the target compound offers flexibility compared to rigid aromatic systems (e.g., pyrimidine in or imidazopyridine in ). This may enhance binding to flexible protein pockets.
  • Trifluoromethyl (-CF₃) is a conserved feature across all compounds, contributing to electron-withdrawing effects and metabolic resistance.

Carbothioamide groups (e.g., in ) improve hydrogen-bonding capacity, which could enhance target affinity compared to simpler acetic acid moieties.

Biological Implications: Compounds with N-heterocycles (e.g., morpholine in or pyrazolopyridine in ) are more likely to interact with enzymes or receptors requiring nitrogen-based interactions.

Synthetic Accessibility :

  • The oxane-ring system is synthetically straightforward via cyclization of diols, whereas imidazopyridines require multi-step heterocyclic annulation .

Biological Activity

2-[6-(Trifluoromethyl)oxan-2-yl]acetic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to an oxane ring, linked to an acetic acid moiety. With the molecular formula C8_8H11_{11}F3_3O3_3, this compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

The trifluoromethyl group enhances the lipophilicity of this compound, facilitating its ability to penetrate cell membranes. This property allows it to interact with various biomolecules, including enzymes and receptors, potentially modulating their activities. The oxane ring contributes to the structural stability of the compound, while the acetic acid moiety may influence its reactivity and biological interactions.

Anticancer Properties

Research has indicated that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, a study showed that treatment with this compound led to significant reductions in cell viability in various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Anti-inflammatory Effects

In addition to its anticancer activity, this compound has been investigated for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in cultured macrophages, which could be beneficial in conditions characterized by chronic inflammation. The underlying mechanism appears to involve the modulation of signaling pathways associated with inflammation, such as NF-kB .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparative analysis with similar compounds was conducted. The following table summarizes key differences in structure and activity:

Compound NameStructure TypeBiological Activity
This compoundTrifluoromethyl oxaneAnticancer, Anti-inflammatory
2-[6-(Trifluoromethyl)oxan-2-yl]propanoic acidTrifluoromethyl oxaneModerate anticancer activity
2-[6-(Trifluoromethyl)oxan-2-yl]butanoic acidTrifluoromethyl oxaneLower anti-inflammatory effects

This table indicates that while all compounds share a common structural framework, their biological activities can vary significantly based on minor modifications in their chemical structure.

Case Studies

  • Case Study on Anticancer Activity : A study published in Cancer Letters investigated the effects of this compound on human breast cancer cells (MCF-7). The results indicated that the compound induced apoptosis and significantly reduced cell proliferation at concentrations above 10 µM over a 48-hour treatment period .
  • Case Study on Anti-inflammatory Effects : In an experimental model of arthritis, administration of this compound resulted in a marked decrease in joint swelling and inflammatory markers compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells in treated animals .

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